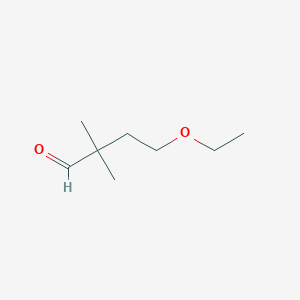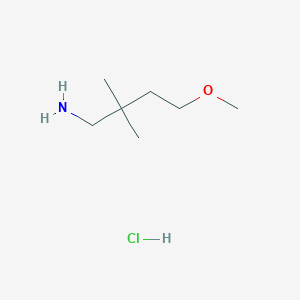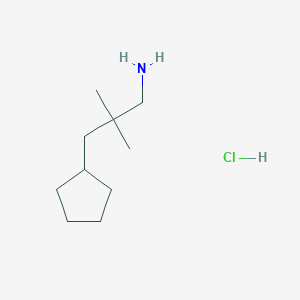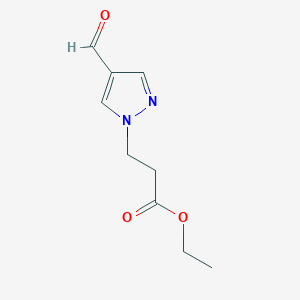![molecular formula C12H25Cl2FN2 B1485286 1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride CAS No. 2098128-91-5](/img/structure/B1485286.png)
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride
Vue d'ensemble
Description
Piperazine is a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms . The compound you mentioned seems to be a derivative of piperazine, with a fluoro-methylcyclohexylmethyl group attached to one of the nitrogen atoms. Dihydrochloride indicates that there are two chloride ions associated with the molecule, likely making it a salt.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Benzylpiperazine Derivatives Synthesis : A study focused on the synthesis of compounds related to the metabolites of a cerebral vasodilator, confirming proposed structures through synthesis of authentic compounds. This research highlights the compound's role in understanding cerebral vasodilation mechanisms (Ohtaka et al., 1989).
- Fluorine-18 Labeling : The labeling of fluoroquinolones with fluorine-18 for pharmacokinetic measurements and visualization of bacterial infections in humans, demonstrating its potential in enhancing diagnostic imaging techniques (Langer et al., 2003).
- Crystal Structure Analysis : X-ray analysis of a structurally related compound revealed the molecular and crystal structure, providing insights into the compound's interaction with other molecules and potential binding mechanisms (Oezbey et al., 1998).
Biological Activity and Potential Applications
- Antimicrobial Studies : Synthesis and evaluation of amide derivatives of quinolone, including related piperazine compounds, for their antibacterial activity, showcasing its potential use in developing new antibiotics (Patel et al., 2007).
- Potential CNS Agents : Investigation into 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines for neuroleptic activity, suggesting the compound's relevance in exploring new treatments for central nervous system disorders (Hino et al., 1988).
Chemical Properties and Synthesis
- Synthetic Routes and Docking Studies : The synthesis of piperazine-1-yl-1H-indazole derivatives, highlighting the importance of this chemical structure in medicinal chemistry and the potential for creating targeted therapies through docking studies (Balaraju et al., 2019).
- Conformationally Restricted Compounds : Research into conformationally restricted butyrophenones with affinity for dopamine and serotonin receptors, offering a pathway to develop novel antipsychotic medications with potentially fewer side effects (Raviña et al., 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
1-[(1-fluoro-4-methylcyclohexyl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23FN2.2ClH/c1-11-2-4-12(13,5-3-11)10-15-8-6-14-7-9-15;;/h11,14H,2-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMMLIAXMLEEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN2CCNCC2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B1485205.png)



![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B1485209.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1485210.png)
![4-[1-(butan-2-yl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1485214.png)
amine hydrochloride](/img/structure/B1485215.png)


![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1485222.png)
![(3-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1485223.png)
![3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1485224.png)
